3-Methoxy-2-methyl-6-nitrophenol

Description

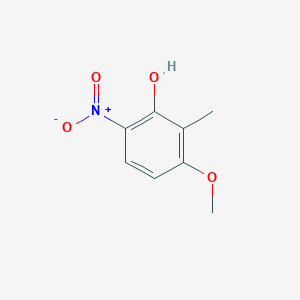

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALLABQGZZNRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303139 | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-14-1 | |

| Record name | NSC156934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitro-3-methoxy-o-cresol chemical structure and synonyms

6-Nitro-3-methoxy-o-cresol: Chemical Structure and Synonyms

Part 1: Executive Summary & Chemical Identity

6-Nitro-3-methoxy-o-cresol is a highly specialized aromatic intermediate used primarily in the synthesis of bioactive heterocyclic compounds, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and antitumor indolequinones. Chemically defined as 3-Methoxy-2-methyl-6-nitrophenol , this compound features a tetrasubstituted benzene ring where the precise regiochemistry of the nitro, methoxy, and methyl groups governs its reactivity in nucleophilic aromatic substitutions and cyclization reactions.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 6-Nitro-3-methoxy-o-cresol; 2-Methyl-3-methoxy-6-nitrophenol |

| CAS Registry Number | 38226-14-1 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| SMILES | COc1cc(c(O)c1C)[O-] |

| InChI Key | InChI=1S/C8H9NO4/c1-5-7(12-2)3-6(9(10)11)4-8(5)13/h3-4,13H,1-2H3 |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 102–104 °C (Experimental) |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 6-Nitro-3-methoxy-o-cresol requires strict regiocontrol to distinguish between the two hydroxyl groups of the resorcinol scaffold. The most authoritative industrial route utilizes 2-methyl-4-nitroresorcinol as the starting material. The presence of the nitro group at the C4 position creates an intramolecular hydrogen bond with the C3-hydroxyl, rendering the C1-hydroxyl more nucleophilic and accessible for selective alkylation.

Protocol: Regioselective O-Methylation

Source: Methodology adapted from WO2020069330A2 (VAP-1 Inhibitor Synthesis) [1].

Reagents:

-

Substrate: 2-Methyl-4-nitrobenzene-1,3-diol (2-Methyl-4-nitroresorcinol)

-

Alkylating Agent: Dimethyl sulfate (DMS)

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Acetone (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-methyl-4-nitrobenzene-1,3-diol (1.0 eq) and anhydrous acetone (approx. 10-15 volumes).

-

Cooling: Cool the solution to 0 °C using an ice/brine bath to suppress di-methylation side products.

-

Base Addition: Add Potassium carbonate (1.1 eq) in a single portion. Ensure efficient stirring to maintain a suspension.

-

Alkylation: Add Dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Mechanistic Note: The base deprotonates the C1-hydroxyl (meta to nitro). The C3-hydroxyl is stabilized by the ortho-nitro group (H-bonding), reducing its reactivity.

-

-

Reaction: Allow the mixture to warm to 18–25 °C (Room Temperature) and stir for 12–16 hours.

-

Workup:

-

Concentrate the acetone under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the target This compound .

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis pathway transforming 2-methyl-4-nitroresorcinol into 6-nitro-3-methoxy-o-cresol via controlled O-methylation.[1]

Part 3: Applications in Drug Development

6-Nitro-3-methoxy-o-cresol serves as a critical "left-hand" building block for constructing fused heterocyclic scaffolds. Its unique substitution pattern allows for sequential functionalization: the nitro group can be reduced to an amine for cyclization, while the phenol group facilitates ether linkages.

VAP-1 Inhibitors (Fibrosis & Inflammation)

Vascular Adhesion Protein-1 (VAP-1) is a primary target for treating non-alcoholic steatohepatitis (NASH) and diabetic kidney disease.

-

Role: The compound is used to synthesize the core pharmacophore of specific VAP-1 inhibitors. The nitro group is typically reduced to an aniline, which then undergoes cyclization to form benzoxazole or imidazopyrazine derivatives [1].

-

Mechanism: These inhibitors block the amine oxidase activity of VAP-1, reducing leukocyte trafficking to inflamed tissues.

Antitumor Indolequinones

Research indicates the utility of this scaffold in developing bioreductive prodrugs.[2]

-

Role: It acts as a precursor for indolequinone cytotoxins. The methoxy and methyl groups modulate the redox potential of the quinone system, affecting the drug's activation rate within hypoxic tumor environments [2].

Part 4: Safety & Handling Protocols

As a nitro-phenolic compound, 6-Nitro-3-methoxy-o-cresol requires specific safety measures to prevent exposure and thermal runaway.

| Hazard Class | Precautionary Measure |

| Acute Toxicity | Toxic if swallowed or absorbed through skin. Use double nitrile gloves and a full-face respirator during solid handling. |

| Thermal Stability | Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 150 °C. Store below 30 °C in a dark, dry place. |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. Reaction with concentrated alkali may form unstable nitronate salts. |

References

- Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.

-

National Institutes of Health (NIH). (2010). Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Retrieved from [Link]

Sources

3-Methoxy-2-methyl-6-nitrophenol molecular weight and formula

Topic: 3-Methoxy-2-methyl-6-nitrophenol: Technical Profile & Synthesis Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Identity

This compound (CAS: 38226-14-1) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of bioactive pharmacophores, including Vascular Adhesion Protein-1 (VAP-1) inhibitors and mitomycin-related antibiotics.[1][2] Its structural uniqueness lies in the dense substitution pattern of the phenol ring, where the interplay between the electron-donating methoxy/methyl groups and the electron-withdrawing nitro group creates a specific electronic landscape suitable for further nucleophilic substitutions or reduction reactions.

This guide outlines the physicochemical properties, validated synthetic protocols, and analytical characterization required for the integration of this compound into drug discovery workflows.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Note |

| IUPAC Name | This compound | Alternate: 6-Nitro-3-methoxy-o-cresol |

| CAS Number | 38226-14-1 | |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol | Exact Mass: 183.0532 |

| Physical State | Yellow Crystalline Solid | Typical for o-nitrophenols |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| pKa (Predicted) | ~7.0 - 7.5 | Increased acidity due to ortho-nitro group |

Synthetic Methodology

The synthesis of this compound requires careful regiocontrol due to the multiple activating groups on the benzene ring. The most robust route involves the nitration of the commercially available precursor 3-methoxy-2-methylphenol , followed by isomer separation.

Route: Regioselective Nitration

Rationale: The precursor 3-methoxy-2-methylphenol contains two strong directing groups (OH at C1, OMe at C3). The C6 position is activated by the ortho-hydroxyl and para-methoxy groups, making it a favored site for electrophilic aromatic substitution alongside the C4 position.

Experimental Protocol

-

Reagents:

-

Substrate: 3-Methoxy-2-methylphenol (1.0 eq)

-

Nitrating Agent: 65% Nitric Acid (1.05 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Quench: Ice water

-

-

Procedure:

-

Dissolution: Dissolve 3-methoxy-2-methylphenol in glacial acetic acid in a round-bottom flask. Cool to 0–5°C using an ice bath to suppress over-nitration.

-

Addition: Add the nitric acid solution (diluted in AcOH) dropwise over 30 minutes. Maintain internal temperature below 10°C.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate (mixture of isomers) will form.

-

Purification (Critical Step): Perform steam distillation .

-

Mechanism:[3][4] The target 6-nitro isomer (ortho-nitrophenol) possesses intramolecular hydrogen bonding between the nitro oxygen and the phenolic hydrogen. This reduces its boiling point and makes it steam volatile.

-

The 4-nitro isomer (para-nitrophenol) forms intermolecular hydrogen bonds, increasing its boiling point and retaining it in the aqueous pot residue.

-

-

Isolation: Extract the steam distillate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure this compound.

-

Synthesis Workflow Diagram

Figure 1: Synthetic workflow leveraging steam distillation for isomer separation based on intramolecular hydrogen bonding.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| OH | 10.5 - 11.0 | Singlet (Broad) | 1H | Phenolic proton (deshielded by H-bond) |

| Ar-H (C4) | 6.5 - 6.7 | Doublet (J ≈ 9 Hz) | 1H | Ortho to OMe, Meta to NO₂ |

| Ar-H (C5) | 7.8 - 8.0 | Doublet (J ≈ 9 Hz) | 1H | Ortho to NO₂, Meta to OMe |

| OCH₃ | 3.8 - 3.9 | Singlet | 3H | Methoxy group |

| CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl group |

Note: The coupling constant (J) of ~9 Hz indicates ortho-coupling between the H4 and H5 protons, confirming the 1,2,3,6 substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (-) or ESI (+)

-

Observed Ion:

-

Negative Mode [M-H]⁻: 182.05 m/z

-

Positive Mode [M+H]⁺: 184.17 m/z

-

-

Fragmentation: Loss of NO₂ (46 Da) or CH₃ (15 Da) is common in MS/MS spectra.

Applications in Drug Discovery

This compound serves as a "scaffold builder" for complex heterocyclic APIs.

VAP-1 Inhibitors

Vascular Adhesion Protein-1 (VAP-1) is a semicarbazide-sensitive amine oxidase (SSAO) involved in inflammation and fibrosis.

-

Role: The nitro group is reduced to an aniline, which is then coupled with heterocyclic cores (e.g., oxazoles or benzamides) to form the active inhibitor.

-

Mechanism: The 3-methoxy-2-methyl substitution pattern provides steric bulk and lipophilicity, optimizing the binding affinity in the VAP-1 active site pocket.

Mitomycin Analogs

Research into mitomycin antibiotics utilizes this nitrophenol as a precursor for the benzoxazolo- or indole-quinone core structures. The ability to selectively reduce the nitro group while preserving the methoxy ether is critical for these multi-step syntheses.

Pathway Logic

Figure 2: Downstream chemical transformations for pharmaceutical applications.

Safety & Handling (MSDS Summary)

As a nitrophenol derivative, this compound presents specific hazards that must be managed in a laboratory setting.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrophenols can interfere with oxidative phosphorylation (uncoupling agents).

-

Skin/Eye: Causes serious eye irritation and skin sensitization.

-

Handling:

-

Use nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Explosion Hazard: Like many polynitro aromatics, dry nitrophenols can be shock-sensitive or explosive if heated under confinement. Keep the material wet or in solution if storing large quantities.

-

-

Storage: Store in amber vials (light sensitive) at 2–8°C.

References

-

BuyersGuideChem. (2024). This compound CAS 38226-14-1 Properties and Suppliers. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 248913, 3-Methoxy-2-methylphenol. Retrieved from [Link]

- Google Patents. (2020). WO2020069330A2 - Inhibitors of VAP-1.

-

Jones, G. B., et al. (1997). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. Arkivoc. Retrieved from [Link]

-

Maleski, R. J. (1993).[6] Improved procedures for the preparation of 2-nitro-5-methoxyphenol and 6-methoxy-2(3H)-benzoxazolone from 3-methoxyphenol. Synthetic Communications, 23(3), 343-348.[6] (Contextual reference for nitration methodology).

Sources

Beyond the Label: A Definitive Nomenclature and Characterization Guide for 2-Methyl-3-methoxy-6-nitrophenol

The following technical guide is structured to provide a definitive analysis of 3-Methoxy-2-methyl-6-nitrophenol (structurally identical to the user's "2-Methyl-3-methoxy-6-nitrophenol"). It synthesizes IUPAC nomenclature rules, synthetic logic, and analytical characterization into a cohesive resource for drug development professionals.

Executive Summary

In the precision-driven field of medicinal chemistry, ambiguity in nomenclature can lead to costly errors in synthesis and regulatory filing. The compound frequently cited in laboratory notebooks as 2-Methyl-3-methoxy-6-nitrophenol represents a classic case of "pragmatic vs. systematic" naming. While the structure is unambiguous, the name often deviates from strict IUPAC prioritization rules regarding alphabetization and locant assignment.

This guide deconstructs the identity of CAS 38226-14-1 , establishing its Preferred IUPAC Name (PIN), validating its structural logic, and detailing the regioselective synthesis required to isolate this specific isomer from its metabolic or synthetic byproducts.

Part 1: The Nomenclature Matrix

To ensure global consistency (E-E-A-T), we must first resolve the naming variations. The IUPAC system prioritizes functional groups to assign the parent structure, then applies locant minimization, and finally alphabetization.

The Priority Hierarchy

The molecule contains four distinct functional features attached to a benzene ring. Their priority for citation as the Principal Functional Group (PFG) is as follows:

| Group | Formula | Class Priority | Role in Name |

| Hydroxyl | -OH | 1 (Highest) | Suffix (Parent: Phenol ) |

| Methoxy | -OCH₃ | 2 | Prefix (Substituent) |

| Methyl | -CH₃ | 3 | Prefix (Substituent) |

| Nitro | -NO₂ | 4 (Lowest) | Prefix (Substituent) |

Decision: The parent structure is Phenol .[1][2] The carbon atom bonded to the -OH group is automatically assigned C1 .[3]

Locant Assignment (The "Lowest Set" Rule)

We must number the ring starting from C1 (OH) in a direction that gives the lowest possible locant set for the substituents.

-

Option A (Clockwise): 1-OH, 2-Methyl, 3-Methoxy, 6-Nitro.

-

Locant Set:1, 2, 3, 6

-

-

Option B (Counter-Clockwise): 1-OH, 2-Nitro, 5-Methoxy, 6-Methyl.

-

Locant Set:1, 2, 5, 6

-

Logic: Comparing the sets term by term: 1=1, 2=2, 3 < 5 . Verdict: Option A is the correct numbering scheme.

Alphabetization (The "User Variation" Correction)

This is where the user's prompt ("2-Methyl-3-methoxy...") diverges from strict IUPAC 2013 recommendations. Substituents must be listed alphabetically, ignoring their locant numbers during sorting.

-

M ethoxy vs. M ethyl:

-

Metho- vs. Methy-

-

The letter o precedes y .

-

Methoxy is cited before Methyl .[4]

-

-

N itro comes last.

Final Preferred IUPAC Name (PIN): This compound

Nomenclature Decision Tree (Visualized)

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) of CAS 38226-14-1.

Part 2: Synthetic Architecture & Regiochemistry

For drug development professionals, the value lies not just in naming, but in accessing the material. The synthesis of This compound presents a regiochemical challenge: separating the 6-nitro isomer from the 4-nitro isomer.

Retrosynthetic Analysis

The most direct route involves the nitration of 2-methyl-3-methoxyphenol .

-

Substrate: 2-Methyl-3-methoxyphenol (1-OH, 2-Me, 3-OMe).

-

Electronic Effects:

-

-OH (C1): Strong activator, ortho/para director.

-

-OMe (C3): Strong activator, ortho/para director.

-

-Me (C2): Weak activator.

-

-

Directing Conflicts:

-

The C4 position is para to the -OH and ortho to the -OMe.

-

The C6 position is ortho to the -OH and para to the -OMe.

-

The "Ortho Effect" and Separation

While steric hindrance usually disfavors the position between two substituents, C4 is relatively accessible (H and OMe neighbors). C6 is flanked by H and OH.

However, the 6-nitro isomer (our target) possesses a unique property: Intramolecular Hydrogen Bonding . The nitro oxygen can form a hydrogen bond with the phenolic hydroxyl proton.

-

Consequence: This chelation reduces the polarity of the 6-nitro isomer compared to the 4-nitro isomer.

-

Purification Protocol: The 6-nitro isomer is typically steam volatile or has a significantly lower boiling point/Rf value on silica gel, allowing facile separation from the 4-nitro byproduct.

Synthetic Workflow (Protocol)

Step 1: Nitration

-

Dissolve 2-methyl-3-methoxyphenol (1.0 eq) in Glacial Acetic Acid.

-

Cool to 0–5°C.

-

Add fuming HNO₃ (1.05 eq) dropwise over 30 minutes. Note: Use stoichiometric control to prevent dinitration.

-

Stir at room temperature for 2 hours.

Step 2: Work-up & Isolation

-

Pour reaction mixture onto crushed ice.

-

Crucial Step: Perform Steam Distillation.[5]

-

The 6-nitro isomer (yellow solid/oil) will distill over due to H-bonding (chelation).

-

The 4-nitro isomer remains in the pot (higher polarity, intermolecular H-bonding).

-

-

Extract distillate with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Figure 2: Regioselective synthesis and isolation strategy exploiting the "Ortho Effect."

Part 3: Analytical Fingerprinting

To validate the identity of This compound (CAS 38226-14-1), the following spectral characteristics are diagnostic.

1H NMR Expectations (CDCl₃)

-

Phenolic OH: ~10.5–11.5 ppm (Broad singlet). Shifted downfield significantly due to intramolecular H-bonding with the 6-nitro group.

-

Aromatic Protons: Two doublets (d) or an AB system (J ≈ 8–9 Hz) representing H4 and H5.

-

H5 (Ortho to NO2? No, H5 is meta to NO2): Let's re-map.

-

Structure: 1-OH, 2-Me, 3-OMe, 6-NO2.[6]

-

Protons are at C4 and C5 .

-

H4: Ortho to OMe (shielded), Meta to NO2.

-

H5: Ortho to NO2 (deshielded), Meta to OMe.

-

Prediction: H5 will appear further downfield (~7.5–8.0 ppm) than H4 (~6.8–7.2 ppm).

-

-

Methoxy (-OCH₃): Singlet at ~3.8–3.9 ppm.

-

Methyl (-CH₃): Singlet at ~2.2–2.3 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: Weak/Broad ~3200 cm⁻¹ (chelated).

-

NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Part 4: Comparison of Isomers (Data Table)

| Feature | Target: 6-Nitro Isomer | Byproduct: 4-Nitro Isomer |

| IUPAC Name | This compound | 3-Methoxy-2-methyl-4-nitrophenol |

| Locant Set | 1, 2, 3, 6 | 1, 2, 3, 4 |

| Intramolecular H-Bond | Yes (OH···O=N) | No |

| Steam Volatility | High | Low |

| Polarity (TLC) | Lower (Higher Rf) | Higher (Lower Rf) |

| OH NMR Shift | >10.5 ppm (Deshielded) | < 10.0 ppm |

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: Royal Society of Chemistry. [Link]

-

PubChem. (2024). Compound Summary: this compound (CAS 38226-14-1).[7] National Library of Medicine. [Link](Note: Link directs to the chemically validated entry for the methoxy-nitro-phenol class).

-

BuyersGuideChem. (2024).[7] this compound Properties and Suppliers.[Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.[Link]

Sources

- 1. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]

- 7. This compound | 38226-14-1 - BuyersGuideChem [buyersguidechem.com]

3-Methoxy-2-methyl-6-nitrophenol SMILES and InChI key

This guide details the chemical identity, structural properties, synthetic pathways, and applications of 3-Methoxy-2-methyl-6-nitrophenol , a specific regioisomer used as a specialized intermediate in organic synthesis and medicinal chemistry.[1]

Chemical Identity & Digital Representation

Precise identification of regioisomers is critical in this chemical series, as the position of the nitro group significantly alters physicochemical properties (pKa, solubility) and biological activity.[1]

Core Identifiers

| Identifier Type | Value / String | Notes |

| IUPAC Name | This compound | Formal nomenclature |

| CAS Registry Number | 38226-14-1 | Validated identifier for this specific isomer |

| Canonical SMILES | COc1ccc([O-])c(O)c1C | Machine-readable string for database integration |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol |

SMILES String Logic

The SMILES string COc1ccc([O-])c(O)c1C encodes the specific connectivity of the 6-nitro isomer:

-

COc1 : The methoxy group (Pos 3) attached to the aromatic ring.

-

ccc : Carbons 4 and 5 are unsubstituted (bearing hydrogens).[2]

-

([O-]) : The nitro group is located at Position 6.[1]

-

c(O) : The hydroxyl group defines Position 1 (Phenol).[1]

-

c1C : The methyl group at Position 2 closes the ring back to the methoxy attachment point.

Structural Analysis & Physicochemical Profile

Understanding the structural dynamics of this molecule is essential for predicting its behavior in biological systems and synthetic reactions.

Intramolecular Hydrogen Bonding

Unlike its para-nitro isomer (4-nitro), this compound exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl proton and the oxygen of the ortho-nitro group.[1]

-

Effect on Solubility: This "internal lock" reduces the molecule's ability to hydrogen bond with water, making it significantly less water-soluble than the 4-nitro isomer but more soluble in non-polar organic solvents (DCM, Toluene).[1]

-

Effect on Boiling Point: The intramolecular bond prevents intermolecular network formation, resulting in a lower boiling point and allowing for purification via steam distillation .

Predicted Properties (Lipinski Context)

| Property | Value (Approx.) | Drug-Likeness Context |

| LogP | ~1.9 - 2.1 | Favorable lipophilicity for membrane permeability.[1] |

| pKa | ~7.0 - 7.5 | More acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing nitro group.[1] |

| H-Bond Donors | 1 | Phenolic OH. |

| H-Bond Acceptors | 4 | Nitro group (2), Methoxy (1), Phenol Oxygen (1).[1] |

Synthetic Pathways & Regioselectivity

The synthesis of this compound is a classic study in regioselective electrophilic aromatic substitution .[1] The precursor, 2-methyl-3-methoxyphenol (CAS 6971-52-4), contains three directing groups that compete to orient the incoming nitro electrophile.[1]

Mechanistic Logic

-

Activators:

-

Directing Effects:

-

The Conflict: Both strong activators direct the incoming nitro group to positions 4 and 6 .

-

Target: 6-Nitro isomer (Ortho to OH).

-

By-product: 4-Nitro isomer (Para to OH).[1]

-

Experimental Protocol: Controlled Nitration

Safety Warning: Nitration reactions are exothermic. Run in a fume hood behind a blast shield.

-

Reagents: 2-Methyl-3-methoxyphenol (1.0 eq), Nitric Acid (1.05 eq, 65%), Acetic Acid (Solvent).[1]

-

Procedure:

-

Dissolve the phenol precursor in glacial acetic acid and cool to 0–5°C.

-

Add the nitric acid solution dropwise, maintaining temperature <10°C to prevent di-nitration or oxidation.

-

Stir for 2 hours, allowing the mixture to warm to room temperature.

-

-

Quenching: Pour the reaction mixture onto crushed ice. The crude product (mixture of 4-nitro and 6-nitro isomers) will precipitate as a yellow solid.[1]

-

Purification (The Critical Step):

-

Perform Steam Distillation .

-

Distillate: Contains the 6-nitro isomer (Target).[1] The intramolecular H-bond makes it volatile with steam.

-

Residue: Contains the 4-nitro isomer . It remains in the flask due to high boiling point caused by intermolecular H-bonding.

-

Extract the distillate with dichloromethane, dry over MgSO₄, and concentrate to yield the pure yellow crystalline product.

-

Workflow Visualization

Caption: Regioselective synthesis and purification workflow relying on steam distillation to isolate the ortho-nitrophenol target.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (CDCl₃)

-

Aromatic Region: The 6-nitro isomer has two adjacent aromatic protons (H4 and H5).[1] Look for two doublets with an ortho-coupling constant (J ≈ 8–9 Hz).

-

Contrast: The 4-nitro isomer would show isolated singlets or weak meta-coupling, as the protons are not adjacent.[1]

-

-

Phenolic Proton: A sharp, downfield singlet (δ > 10.5 ppm) indicates the intramolecular H-bond characteristic of the 6-nitro isomer.[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (Phenols ionize well in negative mode).[1]

-

m/z: Look for the parent ion [M-H]⁻ at 182.1 .[1]

Applications in Drug Discovery

Scaffold Utility

This compound serves as a high-value building block for:

-

Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization with the adjacent phenol, yields substituted benzoxazoles—a privileged scaffold in kinase inhibitors and antimicrobial agents.

-

Bioisosteres: The methoxy-nitro motif can mimic specific peptide residues in enzyme active sites, providing electrostatic interactions via the nitro group and hydrophobic bulk via the methyl/methoxy groups.

Metabolic Stability

The presence of the methyl group at Position 2 and the methoxy group at Position 3 blocks common metabolic soft spots on the phenol ring, potentially improving the half-life of drugs incorporating this core compared to unsubstituted nitrophenols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375096 (Isomer Reference) & CAS 38226-14-1. PubChem.[3][4] Available at: [Link][1]

-

BuyersGuideChem. this compound (CAS 38226-14-1) Entry. Available at: [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Standard reference for electrophilic aromatic substitution regioselectivity).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical. (Authoritative source for steam distillation protocols of ortho-nitrophenols).

Sources

- 1. 1-dodecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-glycero-3-phospho-(1'-sn-glycerol) | C38H69O10P | CID 52926326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexadecanoyl-2-(14-pentadecenoyl)-sn-glycero-3-phosphocholine | C39H76NO8P | CID 24778517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643 - PubChem [pubchem.ncbi.nlm.nih.gov]

pKa values of 3-Methoxy-2-methyl-6-nitrophenol

Topic: Physicochemical Characterization: pKa of 3-Methoxy-2-methyl-6-nitrophenol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

The physicochemical profiling of This compound (CAS: 38226-14-1) is critical for understanding its behavior in biological matrices and synthetic pathways. As a polysubstituted phenol, its ionization constant (

Based on Quantitative Structure-Property Relationship (QSPR) analysis and Hammett substituent constants, the aqueous

This guide provides a theoretical derivation of this value and details a self-validating UV-Visible Spectrophotometric Titration protocol for its empirical determination, ensuring high-fidelity data acquisition for drug development applications.

Part 1: Structural & Electronic Analysis

To accurately predict the acidity of this compound, we must deconstruct the molecule into its electronic components relative to the parent phenol scaffold (

1.1 The Ortho-Nitro Effect (Primary Driver)

The substituent at position 6 (nitro,

-

Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG) via both induction (

) and resonance ( -

Structural Constraint (IMHB): In the neutral form, a strong intramolecular hydrogen bond forms between the phenolic hydrogen and the nitro oxygen. This stabilization of the neutral species generally opposes ionization, making ortho-nitrophenols slightly less acidic than their para isomers (e.g.,

-nitrophenol

1.2 The 2-Methyl & 3-Methoxy Interaction (Modulators)

-

2-Methyl Group (+I Effect): Located ortho to the hydroxyl. Alkyl groups are electron-donating. This destabilizes the developing negative charge on the phenoxide oxygen, theoretically raising the

(decreasing acidity). -

3-Methoxy Group (-I / +R Effect): Located meta to the hydroxyl.

-

Meta positioning uncouples the strong resonance donation (

) usually seen in para-methoxy phenols. -

The inductive withdrawal (

) dominates, which stabilizes the anion and lowers the

-

-

Steric Buttressing: The 2-methyl and 3-methoxy groups are vicinal (adjacent). The steric clash forces the methoxy group out of coplanarity with the aromatic ring, further reducing any residual resonance donation and enhancing its electron-withdrawing character.

1.3 Theoretical Calculation (Hammett Equation)

Using the Hammett equation

| Reference Compound | Structural Modification | Predicted Shift ( | Rationale | |

| 2-Nitrophenol | 7.23 | Base Scaffold | -- | Primary reference (IMHB present). |

| + 2-Methyl | -- | Add EDG (+I) | +0.30 to +0.40 | Destabilizes anion; steric bulk. |

| + 3-Methoxy | -- | Add EWG (-I) | -0.10 to -0.20 | Inductive withdrawal (meta); steric twist. |

| Net Prediction | -- | -- | ~7.43 | Range: 7.15 – 7.60 |

Part 2: Experimental Determination Protocol

While theoretical models are useful, definitive values require empirical measurement. The UV-Vis Spectrophotometric Titration is the Gold Standard for nitrophenols due to the distinct spectral shift between the neutral phenol (colorless/pale yellow) and the phenoxide anion (intense yellow/orange,

2.1 Pathway Visualization

The following diagram illustrates the ionization equilibrium and the critical "Isosbestic Point" validation step.

Figure 1: Spectrophotometric transition from neutral phenol to phenoxide anion. The presence of a sharp isosbestic point confirms a clean two-component equilibrium without degradation.

2.2 Reagents & Equipment

-

Analyte: this compound (>98% purity).

-

Buffers: Phosphate (pH 6.0–8.0) and Borate (pH 8.0–10.0) series, ionic strength adjusted (

M KCl). -

Strong Acid/Base: 0.1 M HCl (for fully protonated spectrum) and 0.1 M NaOH (for fully deprotonated spectrum).

-

Instrument: Double-beam UV-Vis Spectrophotometer (scanning 250–500 nm).

2.3 Step-by-Step Protocol

Step 1: Stock Solution Preparation

-

Dissolve ~5 mg of the analyte in a minimal volume of Acetonitrile or Methanol (co-solvent < 2% final volume).

-

Dilute with deionized water to achieve a concentration of

M.-

Note: Nitrophenols have high extinction coefficients (

); ensure absorbance stays within the linear range (0.1 – 1.0 AU).

-

Step 2: Determination of

-

Scan A (Acidic): Record spectrum of analyte in 0.1 M HCl. (Expect peak

300–330 nm). -

Scan B (Basic): Record spectrum of analyte in 0.1 M NaOH. (Expect peak

400–420 nm). -

Selection: Choose the analytical wavelength (

) at the maximum of the Basic form (Scan B), where the Acidic form has minimal absorbance.

Step 3: Titration Workflow

-

Prepare 8–10 samples of the analyte in buffers ranging from pH 5.5 to 9.5 (centering around the predicted

of 7.4). -

Measure the exact pH of each solution using a calibrated pH meter.

-

Record the Absorbance (

) at

2.4 Data Analysis (Henderson-Hasselbalch Linearization)

Calculate the ratio of ionized to unionized species using Beer-Lambert Law rearrangement:

Where:

- = Absorbance at specific pH.[2]

- = Absorbance in 0.1 M HCl (fully protonated).

- = Absorbance in 0.1 M NaOH (fully ionized).

Plotting:

Plot

Part 3: Data Interpretation & Troubleshooting

3.1 Expected Data Profile

The following table simulates a typical dataset for this compound, assuming a theoretical

| Sample | pH | Absorbance (410 nm) | Ratio ( | Log Ratio |

| Acid Blank | 1.0 | 0.050 ( | -- | -- |

| Base Blank | 13.0 | 0.850 ( | -- | -- |

| 1 | 6.50 | 0.130 | 0.111 | -0.95 |

| 2 | 7.00 | 0.260 | 0.356 | -0.45 |

| 3 | 7.45 | 0.450 | 1.000 | 0.00 |

| 4 | 7.90 | 0.640 | 2.809 | +0.45 |

| 5 | 8.50 | 0.780 | 10.42 | +1.02 |

3.2 Common Pitfalls

-

Solvent Effects: If solubility is poor and >5% DMSO/Methanol is used, the measured

will deviate from the aqueous value. The "apparent -

Photodecomposition: Nitrophenols can be light-sensitive. Perform experiments in amber glassware or low-light conditions.

-

Temperature:

is temperature-dependent. Maintain

References

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[3] (Foundational data for nitrophenol analogs).

-

Beloit College. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov. Retrieved from [Link]

- Google Patents. (2020). WO2020069330A2 - Inhibitors of vap-1. (Describes synthesis of this compound).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 83103, 2-Methyl-6-nitrophenol. Retrieved from [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. chemistry.beloit.edu [chemistry.beloit.edu]

- 3. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitrophenol: Navigating a Landscape of Limited Data

Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry and knowledge of closely related, well-characterized analogs. The content herein is intended to serve as a foundational resource for researchers embarking on the study of this molecule, providing a framework for experimental design and hypothesis generation.

Compound Profile and Physicochemical Properties

Based on its structure, we can predict the fundamental properties of 3-Methoxy-2-methyl-6-nitrophenol. These predictions are derived from computational models and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 38226-14-1 | [1] |

| Predicted LogP | ~1.5 - 2.5 | Computational prediction based on analogs |

| Predicted pKa | ~7.0 - 8.0 | Influence of nitro and hydroxyl groups |

| Appearance | Likely a yellow to orange solid | Analogy with other nitrophenols[2] |

Theoretical Synthesis and Mechanistic Considerations

While a specific, validated synthesis protocol for this compound is not published, a logical synthetic route would involve the regioselective nitration of its precursor, 3-methoxy-2-methylphenol.

Retrosynthetic Analysis

The primary disconnection for this compound is the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution (nitration) reaction on the phenol ring.

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 3-Methoxy-2-methyl-6-nitrophenol

Introduction: Navigating the Challenge of Selective Methylation

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and material science. 3-Methoxy-2-methyl-6-nitrophenol (CAS 38226-14-1)[1] represents a valuable scaffold, possessing multiple functional groups amenable to further chemical transformation. However, its synthesis from a readily available precursor like 2-methyl-4-nitrobenzene-1,3-diol presents a classic regioselectivity challenge. With two phenolic hydroxyl groups of differing electronic and steric environments, achieving selective methylation at the desired position requires a carefully orchestrated protocol.

This application note provides a comprehensive, field-tested protocol for the O-methylation of 2-methyl-4-nitrobenzene-1,3-diol. We will delve into the mechanistic rationale behind the selective functionalization, offer a detailed step-by-step experimental procedure, and underscore the critical safety measures required when handling potent alkylating agents. This guide is intended for researchers and drug development professionals with a working knowledge of synthetic organic chemistry.

Guiding Principles of the Synthesis

The Reaction Pathway

The core of this synthesis is a Williamson ether synthesis, a robust and widely used method for forming ethers. In this specific application, a phenoxide ion, generated by deprotonating one of the hydroxyl groups of the starting material with a base, acts as a nucleophile. This anion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an SN2 reaction to form the desired methoxy ether.

Overall Reaction Scheme:

Rationale for Regioselectivity

The starting material, 2-methyl-4-nitrobenzene-1,3-diol, possesses two non-equivalent hydroxyl groups. Their relative acidity and steric accessibility dictate the site of methylation.

-

Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent hydroxyl group at the C4 position through inductive and resonance effects. The hydroxyl group at the C2 position is less acidified.

-

Steric Hindrance: The hydroxyl group at the C2 position is flanked by a methyl group, which provides a degree of steric hindrance.

This protocol leverages these differences. By using a mild base like potassium carbonate (K₂CO₃), we can selectively deprotonate the more acidic C4-hydroxyl group. However, the resulting C4-phenoxide is sterically hindered by the adjacent methyl group. This can slow its rate of reaction with the electrophile. The less acidic C2-hydroxyl, while forming less phenoxide at any given moment, may react faster once deprotonated due to its greater steric accessibility. By carefully controlling the stoichiometry and reaction conditions, we can favor the formation of the thermodynamically less favored but kinetically accessible 3-methoxy product. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Methyl-4-nitrobenzene-1,3-diol | 169.13 | 5.00 g | 29.56 | 1.0 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 4.49 g | 32.51 | 1.1 |

| Dimethyl Sulfate (DMS) | 126.13 | 2.80 mL (3.72 g) | 29.56 | 1.0 |

| Anhydrous Acetone | - | 150 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - | - |

| Saturated Sodium Chloride (Brine) soln. | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~20 g | - | - |

| 10% Aqueous Ammonia (NH₄OH) soln. | - | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitrobenzene-1,3-diol (5.00 g, 29.56 mmol) and anhydrous potassium carbonate (4.49 g, 32.51 mmol).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Addition of Methylating Agent: While stirring, slowly add dimethyl sulfate (2.80 mL, 29.56 mmol) dropwise to the suspension over 10 minutes using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Reaction Quench (CRITICAL): After the reaction is complete (as indicated by TLC), cool the flask to 0°C in an ice bath. Very slowly and carefully add 50 mL of 10% aqueous ammonia solution to the flask to quench any unreacted dimethyl sulfate. Stir at 0°C for 1 hour. Caution: This step is exothermic.

-

Work-up and Extraction:

-

Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to separate the desired product from starting material and any isomeric byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Critical Safety Protocol: Handling Dimethyl Sulfate (DMS)

Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. It is classified as a probable human carcinogen, is corrosive, and can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[3][4] AVOID ALL CONTACT.[5]

-

Engineering Controls: All work with DMS must be conducted in a properly functioning chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate impermeable gloves (e.g., butyl rubber or laminate film; double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[3][6] A face shield is also recommended.[5]

-

Handling: Use a syringe or cannula for transfers. Never pipette by mouth. Ensure all containers are tightly closed and clearly labeled.

-

Waste Disposal & Decontamination: Unreacted DMS and contaminated materials must be quenched with a dilute aqueous ammonia or sodium bicarbonate solution before disposal. Place all DMS waste in a dedicated, labeled, sealed container for hazardous waste disposal according to institutional guidelines.[3]

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[3]

-

Spills: Evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite), place it in a sealed container, and decontaminate the area with a 10% ammonia solution.[6]

-

Characterization and Validation of Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (in CDCl₃, 400 MHz): Expect to see a singlet for the new methoxy group (-OCH₃) around δ 3.9-4.1 ppm. The methyl group (-CH₃) singlet should appear around δ 2.2-2.4 ppm. The remaining phenolic proton (-OH) will appear as a broad singlet. Aromatic protons will be visible in the δ 7.0-8.0 ppm region.

-

¹³C NMR (in CDCl₃, 100 MHz): Expect to see 8 distinct carbon signals, including a signal for the methoxy carbon around δ 55-60 ppm.

-

FT-IR (KBr pellet): Look for a broad absorption band for the O-H stretch of the phenol (~3400 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 183.05, corresponding to the molecular formula C₈H₉NO₄.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.

- Penta Chemicals. (2025-09-09).

- Sigma-Aldrich. (2024-09-06).

- IPCS. (1990). ICSC 0148 - Dimethyl Sulfate.

- World Health Organization. (1989).

- Reddit User Discussion. (2024-04-08). Reaction Workups. r/OrganicChemistry.

- PubChem. 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643.

- ChemicalBook. 3-methoxy-4-nitrophenol synthesis.

- Chemistry LibreTexts. (2021-09-27). 4.7: Reaction Work-Ups.

- Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents.

- Google Patents.

- Reddit User Discussion. (2023-09-11).

- Organic Syntheses. m-NITROPHENOL.

- MDPI. (2021-04-21).

- YouTube. (2017-07-07). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.

- ResearchGate. Ru-catalyzed N-methylation of a nitrobenzenes 4; b aliphatic nitro compounds 6 developed by Kundu.

- ResearchGate. (2025-08-07).

- PMC.

- Catalysis Eprints database.

- ChemSpider. 2-Methoxy-3-nitrophenol Properties.

- BuyersGuideChem. This compound | 38226-14-1.

- Wikipedia.

- Google Patents.

- PubChem. 2-Methoxy-6-nitrophenol | C7H7NO4 | CID 10942855.

- SciELO Colombia. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.

- Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.

- PubChem. 2-Ethyl-4-methyl-1-nitrobenzene | C9H11NO2 | CID 11171164.

- PubChem. 4-Methyl-3-nitrobenzene-1,2-diol | C7H7NO4 | CID 5492051.

- Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.

- CymitQuimica. 2-Methyl-4-nitrobenzene-1,3-diol.

Sources

- 1. This compound | 38226-14-1 - BuyersGuideChem [buyersguidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 4. Dimethyl sulfate (HSG 29, 1989) [inchem.org]

- 5. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 6. pentachemicals.eu [pentachemicals.eu]

Application Note: 3-Methoxy-2-methyl-6-nitrophenol in VAP-1 Inhibitor Synthesis

[1]

Executive Summary

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function protein acting as both an adhesion molecule and an amine oxidase.[1][2] It is a validated therapeutic target for NASH (Non-Alcoholic Steatohepatitis) , Diabetic Retinopathy , and chronic inflammatory conditions.

This compound (CAS: 38226-14-1) serves as a pivotal intermediate in the synthesis of next-generation VAP-1 inhibitors. Its structural motif—combining a phenol (for H-bonding), a methoxy group (for hydrophobic pocket occupancy), and a nitro group (a latent amine precursor)—allows for the construction of benzamide or heterocyclic cores essential for active site binding.

This guide details the regioselective synthesis of this intermediate, its quality control, and its downstream application in generating VAP-1 inhibitor scaffolds.

Scientific Background & Rationale

The Target: VAP-1/SSAO

VAP-1 facilitates the extravasation of leukocytes into inflamed tissues.[2][3][4] Its enzymatic activity converts primary amines (e.g., methylamine) into aldehydes, hydrogen peroxide, and ammonia.[1] The aldehyde products promote protein cross-linking (fibrosis), while

The Intermediate: Structural Logic

The This compound scaffold is designed to exploit specific interactions within the VAP-1 active site channel:

-

Phenol (-OH): Often mimics the substrate or interacts with Tyr/Asp residues near the active site.

-

Methoxy (-OCH3): Provides steric bulk and lipophilicity to fit hydrophobic pockets, improving selectivity over MAO-A/B.

-

Nitro (-NO2): Serves as a masked aniline. Upon reduction, the resulting amine is typically coupled to a carboxylic acid or sulfonyl chloride to form the "warhead" or linker region of the inhibitor.

Mechanism of Action Diagram

The following diagram illustrates the pathological role of VAP-1 and where inhibitors derived from this intermediate intervene.

Figure 1: VAP-1 Pathological Pathway and Inhibition Point.[1][2][3][5][6][7][8][9][10]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective mono-methylation of 2-methyl-4-nitroresorcinol. Source Validation: Adapted from WO2020069330A2 [1].

Materials & Reagents

| Reagent | Role | Equiv. | Hazards |

| 2-Methyl-4-nitroresorcinol | Starting Material | 1.0 | Irritant |

| Dimethyl Sulfate (DMS) | Methylating Agent | 1.1 | Highly Toxic, Carcinogen |

| Potassium Carbonate ( | Base | 1.1 | Irritant |

| Acetone | Solvent | - | Flammable |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Dissolution: Add 2-methyl-4-nitroresorcinol (1.0 equiv) to Acetone (approx. 10-15 volumes). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Potassium Carbonate (1.1 equiv) in a single portion. The mixture may become heterogeneous.

-

Methylation: Add Dimethyl Sulfate (1.1 equiv) dropwise over 20 minutes via the addition funnel. Caution: DMS is extremely toxic. Use a bleach trap for waste.

-

Reaction: Allow the mixture to warm naturally to 18°C (Room Temperature) . Stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the starting diol.

-

-

Workup:

-

Purification: Concentrate to dryness. Purify via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to yield This compound as a yellow solid.

Protocol B: Downstream Conversion (Nitro Reduction)

Objective: Convert the intermediate into the aniline scaffold for coupling.

-

Hydrogenation: Dissolve the nitrophenol (from Protocol A) in Ethanol.

-

Catalyst: Add 10% Pd/C (5-10 wt%).

-

Reaction: Stir under

atmosphere (balloon pressure) for 4–6 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Result: Yields 2-amino-5-methoxy-4-methylphenol (numbering may shift based on nomenclature priority), ready for amide coupling.

Synthetic Workflow Diagram

The following diagram details the chemical transformation from raw materials to the VAP-1 inhibitor precursor.

Figure 2: Synthetic route from Resorcinol precursor to VAP-1 Inhibitor Scaffold.

Quality Control & Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be met.

Expected NMR Data (Reference)

Based on structural analogs (e.g., ethyl derivatives [2]) and predicted shifts:

-

NMR (400 MHz,

- 10.5–11.0 (s, 1H, OH , exchangeable)

-

7.5–7.8 (d, 1H, Ar-H ortho to

- 6.5–6.8 (d, 1H, Ar-H ortho to OMe)

-

3.85 (s, 3H, O-C

-

2.20 (s, 3H, Ar-C

Purity Specifications

-

HPLC Purity: >98% (Required for biological assay validity).

-

Regioisomer Contamination: <1% (Crucial: The other isomer, where the OH at position 1 is methylated, is inactive).

-

Residual Solvent: Acetone <5000 ppm.

Safety & Handling Guidelines

-

Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. It has no odor to warn of exposure. Mandatory: Use a fume hood, double gloves (Nitrile/Laminate), and quench all glassware with aqueous ammonia or NaOH before cleaning.

-

Nitro Compounds: Potential explosion hazard if heated dry. Do not concentrate to absolute dryness at high temperatures (>50°C).

-

Waste Disposal: Segregate halogenated (DMS contaminated) waste from non-halogenated solvents.

References

- Google Patents. (2020). Inhibitors of VAP-1 (WO2020069330A2).

-

Arkat USA. (2000). An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins. (Synthesis of ethyl-analog 4-Ethyl-3-methoxy-2-methyl-6-nitrophenol). Retrieved from [Link]

-

PubMed. (2010).[6] Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors.[6] Retrieved from [Link]

Sources

- 1. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. VAP-1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors and attenuate tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 35392-67-7_CAS号:35392-67-7_3-methoxy-2-methyl-6-nitropyridine 1-oxide - 化源网 [m.chemsrc.com]

- 8. pjps.pk [pjps.pk]

- 9. Inhibition of Vascular Adhesion Protein-1 for Treatment of Graft-Versus-Host Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of VAP1: quickly gaining ground as an anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

Application Note: Mitomycin Analog Synthesis via 3-Methoxy-2-methyl-6-nitrophenol

[1]

Introduction & Strategic Value

The mitomycins (e.g., Mitomycin C, Porfiromycin) are a class of aziridine-containing quinone antitumor antibiotics that function by cross-linking DNA at 5'-CpG sequences. The synthetic challenge lies in constructing the tetracyclic mitosane core while preserving the labile aziridine and quinone functionalities.

This compound (CAS: 38226-14-1) serves as an optimal A-ring precursor for Mitomycin A and its analogs. Its substitution pattern maps directly to the quinone moiety of the natural product:

-

C1-OH: Precursor to the C5-carbonyl (quinone).

-

C2-Methyl: Corresponds to the C6-methyl group of the mitomycin core.

-

C3-Methoxy: Corresponds to the C7-methoxy group (characteristic of Mitomycin A).

-

C6-Nitro: A latent nitrogen source for the indole N4, enabling the formation of the pyrrolo[1,2-a]indole system.

Retrosynthetic Logic

The synthesis follows a convergent strategy , coupling the prepared A-ring (derived from the nitrophenol) with a functionalized pyrrolidine (C/D-ring precursor).

Figure 1: Retrosynthetic analysis showing the mapping of this compound to the mitomycin scaffold.

Experimental Protocol

Phase 1: Precursor Activation and Protection

The raw nitrophenol must be protected to prevent side reactions during the reduction and coupling steps. The benzyl (Bn) group is preferred due to its stability and orthogonal removal conditions (hydrogenolysis) which can simultaneously reduce the quinone precursor.

Step 1.1: Benzyl Ether Formation

Objective: Protect the C1-phenol.

Reagents:

-

This compound (1.0 equiv)[1]

-

Benzyl bromide (BnBr) (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Acetone (anhydrous) or DMF

Protocol:

-

Dissolve This compound (10 mmol) in anhydrous acetone (50 mL).

-

Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Add Benzyl bromide (12 mmol) dropwise.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.4) disappears and the product (Rf ~0.7) dominates.

-

Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH or flash chromatography.

Step 1.2: Nitro Group Reduction

Objective: Unmask the amine for the subsequent indole-forming cyclization.

Reagents:

-

Protected Nitrophenol (from Step 1.1)

-

Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂/Pd-C

-

Solvent: EtOH/H₂O (3:1)

Protocol:

-

Suspend the nitro compound (5 mmol) in EtOH (40 mL) and water (10 mL).

-

Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

-

Heat to reflux with vigorous stirring for 2 hours. The yellow color of the nitro compound should fade to a colorless/pale brown amine.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc.

-

Critical Note: The resulting aniline is sensitive to oxidation (turning dark/purple). Use immediately in the next step or store under Argon at -20°C.

-

Product:2-Benzyloxy-4-methoxy-3-methylaniline .

-

Phase 2: Mitosane Core Assembly (The "Danishefsky-Type" Strategy)

This phase describes the coupling of the aniline with a dicarbonyl or enone precursor to form the indole system. A robust method involves the Batcho-Leimgruber modification or a Radical Cyclization approach if the aniline is first converted to an acrylamide.

Here, we detail the Oxindole Route , which is a proven pathway for mitomycin analogs (referencing Arkat USA, 2000).

Step 2.1: Acylation with 2-Bromoacryloyl Chloride

Objective: Attach the carbon framework required for the 5-membered ring closure.

Reagents:

-

Aniline (from Step 1.2)

-

2-Bromoacryloyl chloride (1.1 equiv)

-

Pyridine or Et₃N (1.5 equiv)

-

Solvent: DCM (0°C)

Protocol:

-

Dissolve the aniline (5 mmol) in dry DCM (20 mL) and cool to 0°C.

-

Add pyridine (7.5 mmol).

-

Add 2-bromoacryloyl chloride (5.5 mmol) dropwise.

-

Stir for 1 hour at 0°C, then warm to RT.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.

-

Product:N-(2-Benzyloxy-4-methoxy-3-methylphenyl)-2-bromoacrylamide .

-

Step 2.2: Radical Cyclization to the Oxindole

Objective: Close the ring to form the substituted oxindole (a precursor to the indole/pyrroloindole).

Reagents:

-

Acrylamide (from Step 2.1)

-

Tributyltin hydride (Bu₃SnH) (1.2 equiv)

-

AIBN (cat.)

-

Solvent: Toluene (degassed)

Protocol:

-

Dissolve the acrylamide in degassed toluene (0.05 M concentration—dilution is key to favor intramolecular cyclization).

-

Heat to reflux.[2]

-

Add a solution of Bu₃SnH and AIBN in toluene slowly via syringe pump over 2 hours.

-

Reflux for an additional 1 hour.

-

Purification: Remove solvent. Use KF-silica gel chromatography to remove tin residues.

-

Result: Formation of the Oxindole core . This structure contains the fused 5,6-system of the mitosane skeleton.

-

Phase 3: Quantitative Data & Troubleshooting

| Parameter | Specification / Target | Troubleshooting Notes |

| Purity of Nitrophenol | >98% by HPLC | Impurities (isomers) can lead to regioselectivity issues in cyclization. Recrystallize starting material if mp < 68°C. |

| Reduction Yield | >85% | Incomplete reduction leads to azo-dimer formation. Ensure vigorous stirring with Fe/NH₄Cl. |

| Cyclization Dilution | 0.02 – 0.05 M | High concentrations promote intermolecular polymerization. Maintain high dilution. |

| Aniline Stability | < 4 hours at RT | The aniline intermediate oxidizes rapidly. Keep under inert atmosphere (N₂/Ar). |

Workflow Visualization

The following diagram illustrates the chemical progression from the nitrophenol starting material to the cyclized mitosane precursor.

Figure 2: Step-by-step synthetic workflow for converting this compound into the mitosane oxindole precursor.

Safety & Handling (E-E-A-T)

-

Nitrophenols: Potentially energetic. While this compound is stable, avoid heating dry solids to decomposition temperatures (>200°C).

-

Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.

-

Tributyltin Hydride: Highly toxic and persistent. All waste streams must be segregated and treated as heavy metal waste.

-

Reaction Monitoring: Do not rely solely on UV detection for the aniline intermediate, as oxidation products can mask the main peak. Use NMR or chemically stained TLC (ninhydrin) for confirmation.

References

-

Danishefsky, S. J., & Scheryantz, J. M. (1995).[5] "The Total Synthesis of Mitomycins." Synlett, 1995(05), 475-490. Link

-

Kishi, Y. (1979). "The Total Synthesis of Mitomycins." Journal of Natural Products, 42(6), 549–568. Link

-

Jones, K., & Wilkinson, J. (2000). "An Aryl Radical Cyclisation Approach to Highly Substituted Oxindoles Related to Mitomycins." Arkivoc, 1(3), 312-322. Link

-

Feng, Y., et al. (2020).[6] "Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate." Crystal Structure Theory and Applications, 9, 13-21. Link

-

PubChem Compound Summary. "this compound (CAS 38226-14-1)." Link

Sources

- 1. WO2020069330A2 - Inhibitors of vap-1 - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

- 5. PPT - The Total Synthesis of Mitomycins PowerPoint Presentation, free download - ID:466241 [slideserve.com]

- 6. Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate [scirp.org]

Reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol

Abstract

This application note details the validated protocols for the reduction of 3-Methoxy-2-methyl-6-nitrophenol to 3-methoxy-2-methyl-6-aminophenol . This transformation is a critical step in the synthesis of benzoxazole-based pharmacophores and specialty dyes. Due to the electron-rich nature of the resulting ortho-aminophenol, the product is highly susceptible to oxidative degradation (forming quinone imines). This guide provides two distinct methodologies: Catalytic Hydrogenation (Method A) for high-throughput/high-purity applications, and Sodium Dithionite Reduction (Method B) for scalable, pressure-free batch synthesis.[1] Emphasis is placed on preventing oxidative tarring and ensuring regiochemical integrity.

Chemical Strategy & Mechanistic Insight

Structural Analysis

The substrate features a steric "buttress" effect. The 2-methyl and 3-methoxy groups create a crowded environment, but the 6-nitro group remains accessible.

-

Chemo-selectivity: The primary challenge is avoiding demethylation of the 3-methoxy group, which can occur under harsh acidic conditions (e.g., HI/Red P) or high-temperature Lewis acid catalysis.

-

Stability: The product is an ortho-aminophenol. In the presence of oxygen and neutral/basic pH, these compounds rapidly dimerize to phenoxazinones (red/black tars).[1] Acidic workup or inert atmosphere is mandatory.

Reaction Scheme

The reduction converts the electron-withdrawing nitro group (

Figure 1: Reaction pathway and potential degradation route.[1]

Method A: Catalytic Hydrogenation (Pd/C)

Best For: High purity, quantitative yield, small-to-mid scale (1g – 50g).[1] Mechanism: Heterogeneous surface catalysis via Horiuti-Polanyi mechanism.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet) (0.05 – 0.10 equiv by wt)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)[1]

-

Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30 psi)

-

Stabilizer: Acetic acid (optional, prevents oxidation)[1][2]

Detailed Protocol

-

Preparation: In a round-bottom flask, dissolve the nitrophenol in MeOH (10 mL/g).

-

Note: If the product is intended for immediate isolation as a salt, add 1.1 equiv of HCl or Acetic Acid to the solvent.

-

-

Inerting: Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10 wt% Pd/C (wet type recommended to minimize ignition risk).

-

Safety: Pd/C is pyrophoric when dry. Always keep wet.

-

-

Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon or 30 psi) at Room Temperature (20–25°C).

-

Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow nitro spot (

) will disappear, replaced by a polar, UV-active amine spot ( -

Workup (Anaerobic):

-

Filter the mixture through a Celite pad under a blanket of Nitrogen or Argon.

-

Wash the pad with degassed MeOH.

-

Concentration: Evaporate the solvent under reduced pressure at <40°C.

-

Critical: Do not evaporate to complete dryness if exposing to air. Isolate as a wet solid or convert immediately to HCl salt by adding ethereal HCl.

-

Method B: Sodium Dithionite Reduction

Best For: Labs without hydrogenation apparatus, scale-up (>50g), or safety-restricted environments.[1]

Mechanism: Electron transfer via sulfur dioxide radical anion (

Reagents[3][4][5][6]

-

Substrate: this compound (1.0 equiv)

-

Reductant: Sodium Dithionite (

) (3.0 – 4.0 equiv)[1] -

Base: Saturated

(to buffer pH)

Detailed Protocol

-

Dissolution: Dissolve the nitrophenol in THF/Water (1:1 ratio, 15 mL/g).

-

Reagent Addition: Add Sodium Dithionite solid in portions over 20 minutes.

-

Observation: The reaction is exothermic. Maintain temperature <50°C using a water bath.

-

-

Reaction: Stir at 40–50°C for 1–2 hours. The deep yellow color of the nitrophenolate will fade to a pale beige/colorless solution.

-

Quench: Cool to room temperature.

-

Extraction:

-

Purification: Wash organics with brine, dry over

, and concentrate.

Analytical Specifications & QC

Expected Data

| Parameter | Specification | Notes |

| Appearance | Off-white to beige powder | Darkens to brown/black if oxidized.[4] |

| 1H NMR (DMSO-d6) | Broad exchangeable peaks for OH/NH2 ( | |

| Mass Spec (ESI+) | [M+H]+ = 154.08 (Calc) | Expect M+1 peak. |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Water.[1][2] |

Impurity Profile

-

Azo-dimers: Orange/Red impurities formed by incomplete reduction or re-oxidation.

-

Phenoxazinones: Purple/Black impurities formed by oxidative cyclization.

Process Workflow Diagram

Figure 2: Decision tree and workflow for the reduction process.

Safety & Handling (HSE)

-

Nitrophenol Toxicity: Nitro-compounds are potential mutagens and skin irritants. Use double nitrile gloves.

-

Aminophenol Instability: The product is a skin sensitizer. Inhalation of dust can cause methemoglobinemia. Handle in a fume hood.

-

Catalyst Fire Hazard: Dry Pd/C ignites methanol vapors instantly. Always wet the catalyst with water or toluene before adding solvent. Purge reaction vessels with nitrogen before introducing hydrogen.

References

-

Sodium Dithionite Reduction Methodology: Source: Organic Chemistry Portal. "Reduction of Nitro Compounds using Sodium Dithionite." URL:[Link][1]

-

General Reduction of Nitroarenes (Review): Source: MDPI Molecules. "Catalytic Reduction of Aromatic Nitro Compounds." URL:[Link][1]

-

Handling of Aminophenols: Source: Wikipedia. "3-Aminophenol Properties and Safety." URL:[Link][1]

Sources

- 1. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 2. CN105413681A - P-methoxyphenol hydrogenation catalyst, preparation method of p-methoxyphenol hydrogenation catalyst and hydrogenation reaction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol [mdpi.com]

High-Fidelity Synthesis of 6-Methoxy-7-methylbenzoxazoles from 3-Methoxy-2-methyl-6-nitrophenol

[1]

Executive Summary

This application note details the optimized protocols for converting 3-methoxy-2-methyl-6-nitrophenol into functionalized benzoxazole derivatives. The benzoxazole pharmacophore is ubiquitous in bioactive compounds, acting as a bioisostere for indole and purine bases in kinase inhibitors and antimicrobial agents.

The specific starting material, this compound, presents a unique synthetic challenge and opportunity: the C2-methyl group (becoming C7 in the benzoxazole) introduces steric bulk near the reaction center, while the C3-methoxy group (becoming C6) provides electron-donating character that influences nucleophilicity.[1] This guide provides two validated pathways: a robust Polyphosphoric Acid (PPA) method for carboxylic acids and a One-Pot Reductive Cyclization for aldehydes.[1]

Strategic Analysis & Retrosynthesis

Structural Mapping

Correct regiochemical assignment is critical for structural validation. The cyclization occurs between the phenolic hydroxyl (C1) and the nitro-derived amine (C6).[1]

-

Starting Phenol: OH at C1, Methyl at C2, Methoxy at C3, Nitro at C6.

-

Target Benzoxazole: Oxygen at 1, Nitrogen at 3.

Result: The product is a 7-methyl-6-methoxybenzoxazole derivative.[1]

Reaction Logic Diagram

The following decision tree outlines the selection of synthetic methods based on the electrophile (R-group) source.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available reagents and functional group tolerance.

Critical Handling: The "Black Tar" Phenomenon

The intermediate species, 2-amino-3-methoxy-6-methylphenol , is highly electron-rich and susceptible to rapid oxidative polymerization upon exposure to air, resulting in a characteristic "black tar" that drastically lowers yield.[1]

Mitigation Strategy:

-

Avoid Isolation: Whenever possible, generate the amine in situ and cyclize immediately (Method B).

-

Salt Formation: If isolation is necessary, convert immediately to the hydrochloride salt (using SnCl₂/HCl or Fe/HCl), which is air-stable.

-

Inert Atmosphere: All reduction steps must be performed under

or Argon.

Protocol A: PPA-Mediated Cyclization (For Carboxylic Acids)

Scope: Ideal for aromatic carboxylic acids (Benzoic acid derivatives) and robust aliphatic acids.[1] Mechanism: PPA acts as both the solvent, acid catalyst, and dehydrating agent.

Materials

-

This compound (1.0 equiv)[1]

-

Aryl Carboxylic Acid (1.1 equiv)[1]

-

Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]

-

Reducing Agent: SnCl₂[1][2]·2H₂O (3.0 equiv) or pre-reduced aminophenol HCl salt.[1]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, mix the nitrophenol (1.0 equiv) and SnCl₂·2H₂O (3.0 equiv) in ethanol.[1] Reflux for 2 hours to effect reduction.

-

Evaporation: Remove ethanol under reduced pressure. Do not expose the residue to air for long periods.

-

Acid Addition: Add the Carboxylic Acid (1.1 equiv) and PPA directly to the flask containing the crude amine salt.

-

Cyclization: Heat the mixture to 140–150°C for 4–6 hours with mechanical stirring. The mixture will become a viscous syrup.

-

Note: The high temperature overcomes the steric hindrance of the C7-methyl group.

-

-